1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one, commonly referred to as TRAP-101, is a synthetic organic compound primarily studied for its pharmacological properties. This compound acts as an analogue of the nociceptin/orphanin FQ receptor antagonist J-113397, making it significant in the field of medicinal chemistry and pharmacology.
TRAP-101 belongs to the class of synthetic organic compounds. It is identified by its unique structural features, which include a benzimidazole core and a pyridine ring. The compound has been cataloged in various chemical databases, including PubChem and the IUPHAR/BPS Guide to PHARMACOLOGY, underlining its relevance in scientific research.
The synthesis of TRAP-101 involves several key steps:
The molecular formula for TRAP-101 is with a molecular weight of approximately 397.6 g/mol. The structural representation includes:
This structure highlights the compound's complexity and potential for diverse interactions within biological systems.
TRAP-101 can participate in various chemical reactions:
The major products from these reactions include:
TRAP-101 functions primarily as an antagonist at nociceptin/orphanin FQ receptors, which are involved in pain modulation and other physiological processes. Its mechanism involves binding to these receptors, thereby inhibiting their activity and potentially altering signaling pathways associated with pain perception, anxiety, and other neurophysiological responses.
TRAP-101 is characterized by:
Key chemical properties include:
TRAP-101 has several scientific applications:
This comprehensive understanding of TRAP-101 underscores its significance in various research domains, highlighting its potential for future therapeutic developments.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4